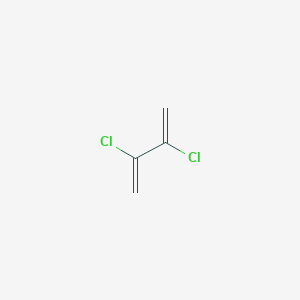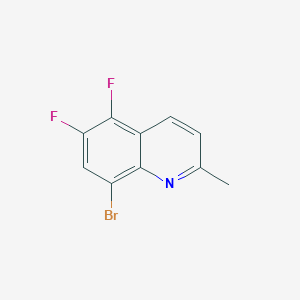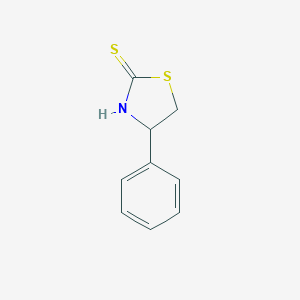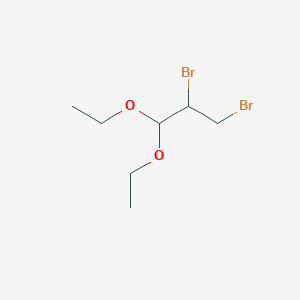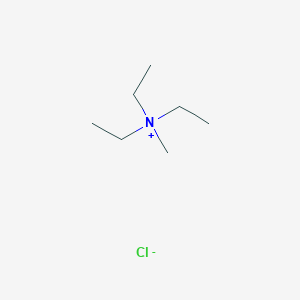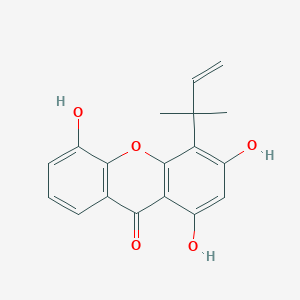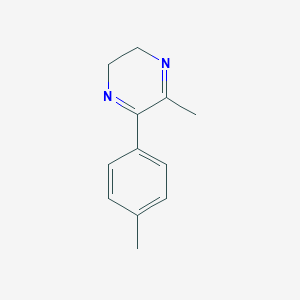![molecular formula C18H28N4O3 B161521 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil CAS No. 136199-21-8](/img/structure/B161521.png)
6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil, also known as ACH-806, is a potent inhibitor of the human immunodeficiency virus (HIV). It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the reverse transcriptase enzyme of the virus.
Mechanism Of Action
6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil inhibits the reverse transcriptase enzyme of the virus by binding to a hydrophobic pocket in the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the replication of the virus. By inhibiting this process, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil effectively blocks the replication of the virus.
Biochemical And Physiological Effects
6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been shown to have a low toxicity profile and is well-tolerated in both in vitro and in vivo studies. It has also been shown to have a long half-life, which allows for once-daily dosing. In addition, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been shown to have good brain penetration, which makes it a potential candidate for the treatment of HIV-associated neurocognitive disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil is its high potency against HIV, even against drug-resistant strains. It also has a low toxicity profile, making it a safer option for patients. However, one limitation is that it is not effective against all strains of the virus, and some strains may develop resistance to the drug over time.
Future Directions
There are several potential future directions for the research and development of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil. One area of focus could be the optimization of the synthesis method to improve yields and reduce costs. Another area could be the development of combination therapies that include 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil and other antiviral agents to improve efficacy against drug-resistant strains of the virus. Additionally, further research could be conducted to explore the potential use of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil in the treatment of other viral infections, such as hepatitis B and C.
Scientific Research Applications
6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been extensively studied for its antiviral activity against HIV. It has been shown to be effective against both wild-type and drug-resistant strains of the virus. In addition, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has also been tested against other viruses, such as hepatitis B and C, with promising results.
properties
CAS RN |
136199-21-8 |
|---|---|
Product Name |
6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil |
Molecular Formula |
C18H28N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C18H28N4O3/c1-3-7-21-15(19)14(17(24)22(8-4-2)18(21)25)20-16(23)13-10-11-5-6-12(13)9-11/h11-13H,3-10,19H2,1-2H3,(H,20,23) |
InChI Key |
VAVMUPBJTMWDQV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CCC2C3)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CCC2C3)N |
synonyms |
Bicyclo[2.2.1]heptane-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

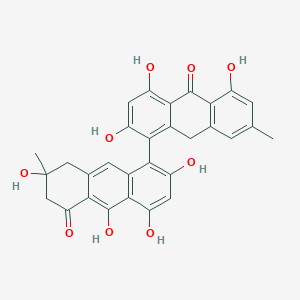
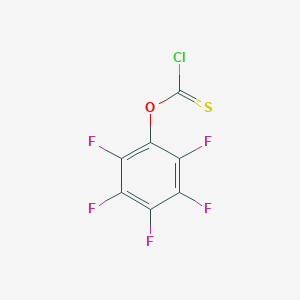
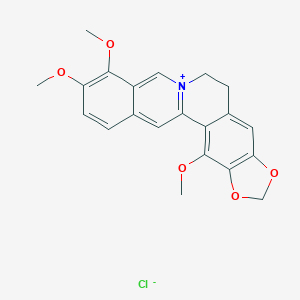
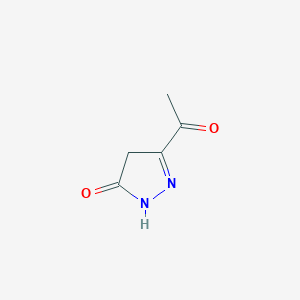
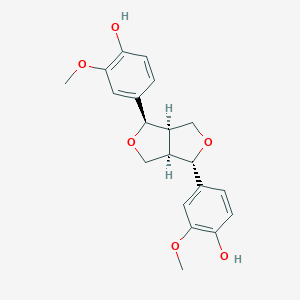
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
